REACTION_SMILES
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[CH3:1][C:2]([O:3][C:4](=[O:7])[NH:8][CH2:9][CH2:10][N:11]1[CH:12]([C:19](=[O:6])[O:21][CH3:5])[CH2:13][S:14](=[O:17])(=[O:18])[CH2:15][CH2:16]1)([CH3:20])[CH3:22].[Cl:30][CH2:31][Cl:32].[OH:23][C:24]([C:25]([F:26])([F:27])[F:28])=[O:29]>>[NH:8]1[CH2:9][CH2:10][N:11]2[CH:12]([CH2:13][S:14](=[O:17])(=[O:18])[CH2:15][CH2:16]2)[C:19]1=[O:21]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)C1CS(=O)(=O)CCN1CCNC(=O)OC(C)(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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Type
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product
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Smiles
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O=C1NCCN2CCS(=O)(=O)CC12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |